Product packaging for Lithium 3-aminobenzoate(Cat. No.:CAS No. 84434-85-5)

Lithium 3-aminobenzoate

Cat. No.: B12677462
CAS No.: 84434-85-5
M. Wt: 143.1 g/mol
InChI Key: HFUNGZFRJSOZIQ-UHFFFAOYSA-M
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Description

Lithium 3-aminobenzoate, with the CAS Registry Number 84434-85-5, is an organic lithium salt with the molecular formula C7H6LiNO2 and a molecular weight of 143.07 g/mol . Its structure consists of a 3-aminobenzoate anion and a lithium cation . This compound is related to ethyl 3-aminobenzoate methanesulfonate (Tricaine), a salt of the same anion which is widely used as an anesthetic in zebrafish and frog research . This connection suggests potential research applications in biological model systems, particularly in neuroscience and physiology. While specific studies on this compound are limited, the pharmacological profile of lithium ions is well-documented. Lithium salts are recognized as gold-standard mood stabilizers for bipolar disorder, with compelling evidence for treating mania, acute bipolar depression, and long-term prophylaxis . The ion's mechanism of action is multifaceted, operating from the macroscopic anatomical level down to intricate intracellular signaling pathways . Key neuroprotective effects of lithium include the modulation of key neurotransmitters. It decreases presynaptic dopamine activity and inactivates postsynaptic G proteins, reducing excitatory neurotransmission . In glutamatergic pathways, lithium competitively binds to NMDA receptors and, with chronic administration, downregulates their expression, enhances glutamate reuptake, and inhibits NMDA-mediated calcium influx, thereby reducing excitotoxicity and conferring neuroprotection . Lithium also increases levels of the inhibitory neurotransmitter GABA . At the intracellular level, lithium inhibits enzymes such as inositol monophosphatase (ImPase) and inositol polyphosphate 1-phosphatase (IPPase), which is central to the inositol depletion hypothesis . It also inhibits glycogen synthase kinase-3 (GSK-3) and, with chronic treatment, downregulates protein kinase C (PKC) and its substrate MARCKS . These actions converge to promote neuroprotection by facilitating the production of factors like B-cell lymphoma-2 (Bcl-2) and Brain-derived neurotrophic factor (BDNF) . Due to these diverse mechanisms, lithium is being investigated as a potential disease-modifying agent in neurodegenerative conditions like Alzheimer's disease, with research focusing on its ability to reduce amyloid deposition and tau phosphorylation . This product, this compound, is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6LiNO2 B12677462 Lithium 3-aminobenzoate CAS No. 84434-85-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84434-85-5

Molecular Formula

C7H6LiNO2

Molecular Weight

143.1 g/mol

IUPAC Name

lithium;3-aminobenzoate

InChI

InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

HFUNGZFRJSOZIQ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC(=C1)N)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Preparation

Established Synthetic Approaches for Lithium 3-Aminobenzoate (B8586502)

The preparation of lithium 3-aminobenzoate primarily relies on straightforward and well-documented chemical reactions. These methods are valued for their reliability and high yields.

The most common and direct method for synthesizing this compound is through an acid-base neutralization reaction. vulcanchem.com This process involves reacting 3-aminobenzoic acid with a lithium base, typically lithium hydroxide (B78521). The acidic carboxylic acid group on the 3-aminobenzoic acid molecule donates a proton to the hydroxide ion from lithium hydroxide, forming water and the lithium salt of the acid. chegg.comchegg.combrainly.combrainly.com

The reaction is typically carried out in an aqueous medium at room temperature. vulcanchem.com The resulting this compound can then be isolated by evaporating the solvent and subsequent recrystallization. vulcanchem.com To prevent the formation of lithium carbonate as a byproduct, purification methods may include vacuum filtration and drying under an inert atmosphere. vulcanchem.com

The general chemical equation for this reaction is:

C₇H₇NO₂ + LiOH → C₇H₆LiNO₂ + H₂O vulcanchem.com

Table 1: Parameters for Neutralization Synthesis of this compound
ParameterDescriptionTypical Conditions
Reactants3-Aminobenzoic Acid and a Lithium Base3-Aminobenzoic Acid, Lithium Hydroxide
SolventA polar solvent to dissolve the reactantsAqueous medium
TemperatureThe reaction is typically not highly sensitive to temperatureRoom temperature
IsolationMethod to separate the product from the reaction mixtureSolvent evaporation, recrystallization
PurificationSteps to remove impuritiesVacuum filtration, drying under inert gas

While direct neutralization is standard for this compound, broader synthetic strategies for aminobenzoate derivatives could be adapted for its synthesis. Research into the production of aminobenzoic acid and its derivatives is exploring greener, bio-based routes to move away from petroleum-derived precursors. mdpi.com Furthermore, organolithium reagents are instrumental in more complex organic syntheses, such as creating new carbon-carbon bonds. rsc.org For instance, palladium-catalyzed cross-coupling reactions using organolithium reagents can form bonds with aryl halides, a method that could be employed to synthesize functionalized aminobenzoate precursors. researchgate.net These advanced methods offer pathways to more complex derivatives that may not be accessible through simple acid-base chemistry.

Role of Lithium Reagents in Organic Synthesis Methodologies

Organolithium reagents are highly valued in organic synthesis for their strong nucleophilicity and basicity, owing to the highly polar carbon-lithium bond. wikipedia.org This reactivity makes them indispensable for forming new carbon-carbon bonds, deprotonation reactions, and creating other organometallic compounds. wikipedia.orgsaylor.orglibretexts.org Their applications are widespread, from industrial polymerization to the synthesis of complex molecules in the pharmaceutical industry. wikipedia.orgresearchgate.net

Linkers can be classified as flexible, rigid, or cleavable. nih.gov Flexible linkers are often rich in small amino acids like glycine (B1666218) and serine, allowing for mobility between connected domains. polyplus-sartorius.comnih.gov Rigid linkers, which can include proline-rich sequences or alpha-helical structures, provide fixed separation between domains. biosyn.com

While direct evidence for the use of this compound as a peptide linker is not prominent, its structural components suggest a potential role. The aminobenzoic acid backbone could serve as a rigid spacer. The amino and carboxylate groups provide reactive handles for incorporation into a peptide chain. Organolithium reagents are used in the synthesis of complex organic molecules, and their high reactivity could be harnessed to create specialized, non-natural linkers or to modify existing ones. researchgate.net For example, lithium reagents can be used to form peptide bonds or to construct the core structures of novel linker molecules that are then incorporated into larger bioconjugates.

Sustainable Synthesis Approaches in Lithium Organic Chemistry

The principles of green chemistry are increasingly being applied to organometallic synthesis to reduce environmental impact. su.sersc.org For lithium organic chemistry, this involves developing processes that are more energy-efficient, use less hazardous materials, and minimize waste. pmarketresearch.com

Key areas of focus for sustainable synthesis include:

Alternative Solvents: Traditional syntheses of organolithium reagents often use volatile and hazardous solvents like tetrahydrofuran (B95107) (THF). pmarketresearch.com A shift towards more sustainable, bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored to reduce environmental and health risks. pmarketresearch.com

Process Intensification: Adopting continuous flow chemistry systems can minimize waste and energy consumption compared to traditional batch processing. One manufacturer reported a 35% reduction in carbon emissions by switching to flow synthesis for lithium aluminum hydride. pmarketresearch.com

Lithium Recovery: The production of lithium reagents can generate significant lithium-containing byproducts. pmarketresearch.com Developing closed-loop systems using techniques like solvent extraction and electrochemical recovery allows for the reclamation of residual lithium, aligning with circular economy principles and reducing reliance on finite lithium resources. pmarketresearch.comrsc.orgaalto.fi These approaches can recover a high percentage of the lithium used. rsc.org

Applying these principles to the synthesis of this compound would involve, for example, using a recyclable, bio-based solvent for the neutralization reaction and implementing a process to recover any unreacted lithium from waste streams.

In-Depth Analysis of this compound Hindered by Lack of Publicly Available Crystallographic Data

A comprehensive structural analysis of the chemical compound this compound, focusing on its solid-state characteristics, cannot be completed at this time due to the absence of publicly available single-crystal X-ray diffraction (SCXRD) data. Despite extensive searches of chemical and crystallographic databases, the foundational data required for a detailed examination of its molecular structure and supramolecular assembly has not been located.

The intended investigation was designed to follow a rigorous outline, beginning with the elucidation of the molecule's three-dimensional conformation and the coordination environment of the lithium cation, as determined by SCXRD. This would have been followed by a detailed analysis of the crystal packing, with a focus on intermolecular forces such as hydrogen bonding networks (N-H...O, O-H...O, C-H...O), potential pi-pi stacking interactions between the aromatic rings, and a quantitative assessment of these interactions through Hirshfeld surface analysis.

Such an analysis is critical for understanding the structure-property relationships of a compound, influencing its physical and chemical behaviors, including solubility, stability, and reactivity. However, without the primary crystallographic data—which includes atomic coordinates, bond lengths, bond angles, and torsion angles—any discussion on these topics would be purely speculative and lack the scientific rigor demanded by the requested outline.

Data tables, which were a required component of this article, would be populated with precise measurements derived directly from the SCXRD results. These tables are essential for comparing the structural features of this compound with those of related compounds and for providing a quantitative basis for the discussion of its chemical bonding and intermolecular interactions.

It is a common occurrence in chemical research that not all compounds have had their crystal structures determined or made publicly available. The synthesis of single crystals suitable for X-ray diffraction can be challenging, and the subsequent deposition of the data in public repositories is not always a prerequisite for the publication of synthetic work.

Therefore, until the crystal structure of this compound is determined and the data is made accessible to the scientific community, a detailed and accurate article on its structural elucidation and solid-state characteristics, as per the specified outline, cannot be produced.

Structural Elucidation and Solid State Characteristics

Crystal Packing and Supramolecular Assembly

Void Analysis within Crystal Structures

Void analysis is a critical tool in crystallography for understanding the packing efficiency and potential properties of a crystalline material. It involves the calculation of empty spaces within a crystal lattice that are not occupied by the constituent atoms. researchgate.net These voids can influence a material's properties, such as its density, mechanical stability, and its capacity to host guest molecules.

The analysis is typically performed by assuming the atoms are spherically symmetric and summing their electron densities. The remaining volume within the unit cell is then identified as void space. vulcanchem.com For instance, in a study on a different metal-organic compound, bis(μ2-4-aminobenzoato-κ2 O:O′), the void volume was calculated to be 120.81 ų, occupying 10.51% of the total space, indicating a strongly packed structure. vulcanchem.com While the methodology is well-established, specific void analysis data for the crystal structure of Lithium 3-aminobenzoate (B8586502) is not prominently available in the reviewed scientific literature. Such an analysis would, however, be invaluable for assessing its structural stability and potential for applications such as gas sorption.

Coordination Chemistry Aspects

The coordination chemistry of Lithium 3-aminobenzoate is governed by the interaction between the lithium cation (Li⁺) and the 3-aminobenzoate anion, which acts as a ligand.

Characterization of Ligand Binding Modes (Monodentate, Bidentate, Bridging)

The 3-aminobenzoate ligand offers multiple coordination sites, primarily through the oxygen atoms of the carboxylate group (-COO⁻). This allows for several distinct binding modes with the lithium ion:

Monodentate: In this mode, only one of the carboxylate oxygen atoms binds to a single lithium ion.

Bidentate: Both oxygen atoms of the carboxylate group can bind to the same lithium ion, forming a chelate ring. This is a common coordination mode for carboxylate ligands.

Bridging: The carboxylate group can bridge two different lithium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.net

In related lithium complexes with carboxylate-containing ligands, such as lithium aminopyrazinate, oxygen atoms from the carboxylate group have been observed to bridge two separate lithium ions, forming dinuclear units that propagate into larger molecular columns. Given that this compound features a tetrahedral coordination geometry around the lithium ion where it coordinates with the carboxylate oxygen atoms, it is highly probable that these various binding modes, particularly bridging, are key to its solid-state structure. vulcanchem.com

Influence of Lithium Ionic Radii on Coordination Preferences

The coordination preferences of lithium are strongly influenced by its distinct atomic properties, most notably its small ionic radius. Compared to other alkali metals, the Li⁺ ion is exceptionally small, which has profound effects on its coordination environment. bham.ac.uk

The small size of the lithium cation results in a high charge density (charge-to-radius ratio). This high charge density leads to a preference for lower coordination numbers, typically four, resulting in a tetrahedral geometry, although coordination numbers from two to six can be observed depending on the ligands and counterions involved. pku.edu.cnpku.edu.cnrsc.org For this compound, a tetrahedral coordination environment around the lithium ion has been noted. vulcanchem.com This contrasts with larger alkali metal ions like sodium (Na⁺) or potassium (K⁺), which can accommodate higher coordination numbers due to their larger radii. The small radius of Li⁺ also enhances the polarizing power of the cation, leading to more covalent character in its bonds compared to the more ionic interactions of its heavier congeners.

Table 1: Ionic Radii of Select Alkali Metals

Cation Ionic Radius (Å) for Coordination Number 4
Li⁺ 0.59
Na⁺ 0.99

This interactive table highlights the significant difference in ionic size that dictates coordination behavior.

Exploration of Multinuclear Complex Formation

The ability of the 3-aminobenzoate ligand to adopt a bridging binding mode facilitates the formation of multinuclear complexes, where multiple lithium ions are incorporated into a single structural unit. This is a common feature in the chemistry of lithium carboxylates and is crucial in the construction of metal-organic frameworks (MOFs).

In these structures, carboxylate groups act as linkers, connecting lithium ions into larger assemblies. For example, studies on other lithium-based MOFs have revealed the formation of tetrameric clusters of lithium polyhedra. researchgate.netresearchgate.net Similarly, research on a related lithium complex with an amino-carboxylate ligand demonstrated the formation of centrosymmetric dinuclear units, where two lithium ions are bridged by both carboxylate oxygen atoms and water molecules. These dinuclear units then serve as building blocks for extended polymeric structures. It is therefore highly plausible that this compound also forms such multinuclear species, with the 3-aminobenzoate anions bridging multiple Li⁺ centers to create stable, extended networks in the solid state.

Spectroscopic Characterization and Experimental Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of Lithium 3-aminobenzoate (B8586502). These methods provide detailed information about the vibrational modes of the chemical bonds within the molecule, offering insights into the electronic charge distribution and the influence of the lithium cation on the 3-aminobenzoate anion. nih.govresearchgate.net

The FT-IR spectrum of Lithium 3-aminobenzoate displays characteristic absorption bands that correspond to the vibrational modes of the molecule. researchgate.net Analysis of the spectrum reveals significant bands associated with the carboxylate group (COO⁻), the amino group (NH₂), and the aromatic ring. The positions of these bands are sensitive to the chemical environment, providing valuable information about the coordination of the lithium ion. researchgate.netresearchgate.net In particular, the asymmetric and symmetric stretching vibrations of the carboxylate group are prominent features in the spectrum. researchgate.net

Complementing the FT-IR data, the FT-Raman spectrum of this compound provides information on non-polar bonds and symmetric vibrations. researchgate.net The Raman scattering spectrum shows distinct peaks corresponding to the vibrations of the aromatic ring and the carboxylate group. researchgate.net The combination of FT-IR and FT-Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

A detailed assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra of this compound has been performed based on literature data and comparison with related compounds. researchgate.net The assignments are numbered according to the notation used by Varsányi for benzene (B151609) derivatives. Key vibrational modes include the asymmetric and symmetric stretching of the COO⁻ group, as well as various stretching and deformation modes of the aromatic ring and the amino group. researchgate.net

Below is an interactive data table summarizing the wavenumbers and assignments of the principal vibrational bands for this compound.

FT-IR Wavenumber (cm⁻¹)FT-Raman Wavenumber (cm⁻¹)Assignment researchgate.netVibrational Mode Description
1614 s1610 s8aAromatic Ring Stretching (ν(C-C))
1595 s1591 s8bAromatic Ring Stretching (ν(C-C))
1563 vs1569 mνas(COO⁻)Asymmetric Stretching of Carboxylate
1490 m-19bAromatic Ring Stretching (ν(C-C))
1452 s1451 s19aAromatic Ring Stretching (ν(C-C))
1419 vs1426 sνs(COO⁻)Symmetric Stretching of Carboxylate
1165 w1167 s9bIn-plane Bending of Aromatic Ring (β(C-H))
---Additional bands are observed but not listed here for brevity.
(s = strong, vs = very strong, m = medium, w = weak)

The presence of the lithium cation significantly influences the electronic system and vibrational structure of the 3-aminobenzoate anion. nih.gov This influence is evident in the characteristic shifts of band wavenumbers and changes in band intensities when comparing the spectrum of this compound to that of 3-aminobenzoic acid and other alkali metal salts (sodium, potassium, rubidium, cesium). nih.govresearchgate.net

The interaction between the lithium cation and the carboxylate group is particularly noteworthy. The wavenumbers of the symmetric stretching bands (νs(COO⁻)) in both IR and Raman spectra are observed to decrease progressively through the alkali metal series from lithium to cesium. researchgate.net Conversely, the wavenumbers of the asymmetric stretching bands (νas(COO⁻)) show an increasing trend from lithium to rubidium. researchgate.net The magnitude of separation (Δν) between the asymmetric and symmetric stretching vibrations of the COO⁻ group is also affected by the cation, providing insight into the nature of the metal-carboxylate bond. researchgate.net

Studies have established good correlations between the wavenumbers of specific vibrational bands of alkali metal 3-aminobenzoates and the physicochemical properties of the metal cations. nih.gov Parameters such as ionic potential, electronegativity, atomic mass, and affinity of the metal cation have been shown to correlate with the observed shifts in vibrational frequencies. nih.gov These correlations underscore the systematic effect of the cation's properties on the electronic charge distribution within the 3-aminobenzoate molecule. researchgate.net For instance, certain bands associated with the aromatic ring have been found to shift linearly with the ionic potential and electronegativity of the alkali metal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides further insight into the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra have been analyzed for the series of alkali metal 3-aminobenzoates. nih.govresearchgate.net

The ¹H NMR spectrum gives information about the chemical environment of the protons in the molecule. For the parent 3-aminobenzoic acid, the proton signals appear at specific chemical shifts. rsc.org Upon formation of the lithium salt, shifts in these proton signals are expected, particularly for the protons on the aromatic ring, due to the change in the electronic environment caused by the deprotonation of the carboxylic acid and the presence of the lithium cation. nih.govresearchgate.net While the differences in chemical shifts of protons along the alkali metal series are generally small, they are observable. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the carboxylate group are sensitive to the electronic effects of the amino group and the metal cation. nih.gov For 3-aminobenzoic acid, the carbon signals have been assigned as follows: rsc.org

Carbon AtomChemical Shift (δ) in ppm (in DMSO-d6) rsc.org
C=O168.3
C-NH₂149.2
C-COOH131.7
Aromatic C-H129.3
Aromatic C-H118.4
Aromatic C-H117.1
Aromatic C-H114.9

Upon salt formation with lithium, changes in these ¹³C chemical shifts occur, reflecting the altered electron distribution within the 3-aminobenzoate anion due to the ionic interaction with Li⁺. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the excitation of valence electrons to higher energy levels. rsc.orgshu.ac.uk The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 3-aminobenzoate anion. The key structural features influencing the spectrum are the benzene ring, the amino group, and the carboxylate group, which act as chromophores.

The absorption bands arise from π → π* and n → π* transitions. libretexts.org The aromatic ring gives rise to strong π → π* transitions. The amino and carboxylate groups, both containing lone pairs of electrons (n electrons), can participate in n → π* transitions. The conjugation of these groups with the aromatic π-system affects the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max).

Compared to the parent 3-aminobenzoic acid, the deprotonation to form the carboxylate anion in this compound would likely cause a shift in the absorption bands. This is because the carboxylate group is a weaker electron-withdrawing group than the carboxylic acid. This change in the electronic properties of the substituent can lead to either a hypsochromic (blue) or bathochromic (red) shift of the λ_max values, depending on the specific electronic transition affected. shu.ac.uk The solvent polarity can also significantly influence the positions of the absorption peaks. shu.ac.uk

Advanced Spectroscopic Techniques for Interfacial Studies

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific technique ideally suited for studying the structure and orientation of molecules at interfaces. researchgate.net SFG is a second-order nonlinear optical process that is forbidden in media with inversion symmetry, making it highly sensitive to the interface where this symmetry is broken. nih.gov

In the context of lithium systems, SFG has been used to study the formation and composition of the solid-electrolyte interphase (SEI) in lithium-ion batteries. illinois.edu This technique provides molecular-level information about the species present at the electrode-electrolyte interface and their orientation.

For this compound, SFG could be employed to study its behavior at various interfaces, such as an electrode surface or the air-water interface. By tuning the incident infrared laser to the vibrational frequencies of the molecule, one could obtain an interface-specific vibrational spectrum. Analysis of the SFG spectrum would allow for the determination of the orientation of the 3-aminobenzoate anion at the interface. For example, it could reveal whether the molecule adsorbs with its aromatic ring parallel or perpendicular to the surface, or how the carboxylate group interacts with a lithium-containing surface. This information is crucial for understanding phenomena like adhesion, corrosion inhibition, or performance as an electrode material component.

Surface-Enhanced Raman Spectroscopy (SERS) Applications for Aminobenzoate Derivatives

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto a nanostructured metallic surface. This enhancement allows for the detection and structural analysis of compounds at very low concentrations. For aminobenzoate derivatives, SERS provides detailed molecular fingerprint information, enabling the study of molecular orientation, adsorption behavior, and interactions with the enhancing substrate.

The SERS spectrum of aminobenzoate derivatives is characterized by vibrational modes of the benzene ring, the amino group (-NH₂), and the carboxylate group (-COO⁻). The position and intensity of these bands can shift depending on the molecule's interaction with the metal surface (typically silver or gold). For instance, the adsorption of 3-aminobenzoic acid (m-aminobenzoic acid), the parent acid of this compound, has been studied, providing insight into its spectral behavior. researchgate.net

Key vibrational bands for aminobenzoate derivatives in SERS analysis include:

Ring Breathing Modes: Vibrations involving the expansion and contraction of the benzene ring, which are typically very strong in Raman spectroscopy and are sensitive to substitution and molecular adsorption.

Carboxylate Stretching Modes: The symmetric and asymmetric stretching vibrations of the -COO⁻ group are crucial for understanding the coordination with the metal surface. A significant shift in these frequencies compared to the normal Raman spectrum can indicate direct chemical interaction between the carboxylate group and the substrate.

Amino Group Modes: The N-H stretching, bending, and wagging vibrations of the amino group provide information about its involvement in hydrogen bonding or direct interaction with the SERS substrate.

The orientation of the aminobenzoate molecule on the metal surface dictates which vibrational modes are enhanced. If the molecule adsorbs via the carboxylate group, the bands associated with this group will show significant enhancement and shifts. Conversely, if the interaction is primarily through the amino group's lone pair of electrons, its corresponding vibrational modes will be more prominent. The position of the amino group (ortho, meta, or para) relative to the carboxylate group influences the molecule's geometry and how it can orient itself on the surface, leading to distinct SERS spectra for different isomers.

Interactive Table 1: Potential SERS Vibrational Modes for Aminobenzoate Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-C Ring Breathing1580 - 1620Stretching vibrations within the aromatic ring.
Asymmetric COO⁻ Stretch1540 - 1570Asymmetric stretching of the carboxylate group.
Symmetric COO⁻ Stretch1380 - 1420Symmetric stretching of the carboxylate group, highly sensitive to coordination with metal ions/surfaces.
C-N Stretch1250 - 1350Stretching of the bond between the aromatic ring and the amino group.
C-H In-Plane Bend1000 - 1180Bending vibrations of the C-H bonds on the aromatic ring.
NH₂ Scissoring1600 - 1650Bending vibration of the amino group.

Thermogravimetric and Thermal Decomposition Studies

Coupled thermal analysis techniques, such as Thermogravimetry (TG) combined with Differential Thermogravimetry (DTG) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and decomposition profile of materials. For this compound, these analyses would reveal mass loss events as a function of temperature and the associated energy changes (endothermic or exothermic).

A typical TG/DTG-DSC analysis for a hydrated salt like this compound would likely show the following stages:

Dehydration: An initial mass loss corresponding to the removal of water molecules of hydration. This process is typically endothermic, showing a corresponding peak in the DSC curve.

Decomposition of the Anhydrous Salt: At higher temperatures, the anhydrous this compound would undergo decomposition. This is often a multi-step process involving the breakdown of the organic aminobenzoate ligand. The DTG curve, which is the first derivative of the TG curve, is particularly useful for identifying the temperatures at which the rate of mass loss is maximal for each decomposition step.

Formation of Residue: In an inert atmosphere, the final residue would likely be lithium carbonate (Li₂CO₃) or a mixture containing lithium oxide and elemental carbon. In an oxidative atmosphere, the organic portion would be completely combusted, leaving lithium oxide (Li₂O) or lithium carbonate as the final residue, depending on the final temperature and presence of CO₂.

Interactive Table 2: Representative TG/DTG-DSC Thermal Events for a Metal Aminobenzoate

Temperature Range (°C)Mass Loss (%) (TG)Peak Temperature (°C) (DTG)Thermal Event (DSC)Interpretation
50 - 150~5 - 15%~120EndothermicLoss of hydration water molecules.
250 - 400~30 - 40%~350Endothermic/ExothermicInitial decomposition of the aminobenzoate ligand (e.g., decarboxylation).
400 - 600~20 - 30%~500ExothermicFurther fragmentation and breakdown of the organic structure.
> 600---Formation of a stable final residue (e.g., metal carbonate or oxide).

Note: The data in this table is illustrative and based on the general behavior of metal carboxylates. Actual values for this compound would require experimental verification.

Evolved Gas Analysis (EGA) is a technique used to identify the gaseous products released from a sample as it is heated. wikipedia.org It is most powerfully applied when coupled with a thermogravimetric analyzer (TG-EGA). The most common analytical instruments coupled with TGA are Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR), providing real-time identification of the evolved gases corresponding to specific mass loss events observed in the TG curve. researchgate.netrigaku.com

For this compound, EGA would identify the volatile products formed during its thermal decomposition. Based on the structure of the compound and studies on similar metal aminobenzoates, the expected gaseous products would include:

Water (H₂O): Released during the initial dehydration step if the compound is hydrated.

Carbon Dioxide (CO₂): A primary product from the decarboxylation of the carboxylate group.

Aniline (B41778) (C₆H₅NH₂): Formed from the remaining part of the aminobenzoic acid structure after decarboxylation.

Carbon Monoxide (CO): May be formed from the incomplete combustion or fragmentation of the organic ligand at higher temperatures.

Ammonia (NH₃) and other nitrogenous compounds: Possible minor products from the decomposition of the amino group and the aromatic ring at elevated temperatures.

By correlating the evolution profile of each gas with the temperature and the mass loss steps from the TG data, a detailed mechanism for the thermal decomposition of this compound can be proposed. nih.gov

Interactive Table 3: Expected Evolved Gases from the Thermal Decomposition of this compound

Temperature Range (°C)Evolved Gas SpeciesLikely Origin
50 - 150H₂ORelease of lattice or coordinated water.
250 - 400CO₂, AnilineDecarboxylation and cleavage of the ligand.
400 - 600CO, NH₃, H₂OFragmentation of the aniline molecule.
> 600CO, CO₂Breakdown of intermediate carbonate species.

Note: This table represents predicted products based on the decomposition of similar compounds. The actual product distribution would depend on experimental conditions such as heating rate and atmosphere.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods can predict various characteristics, including molecular structure, vibrational frequencies, and electronic transitions.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectral PredictionDensity Functional Theory (DFT) is a widely used computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT methods, such as those using the B3LYP functional, are known for providing a good balance between accuracy and computational cost.chemrevlett.com

For lithium 3-aminobenzoate (B8586502), DFT calculations would be instrumental in performing geometry optimization to find the most stable molecular structure (the lowest energy conformation). Once the optimized geometry is obtained, further calculations can predict spectroscopic properties. For instance, vibrational frequency analysis can be performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and vibrational mode assignments. DFT is also a powerful tool for predicting other spectral data, such as UV-Vis and NMR spectra.

Molecular Geometry Optimization and Conformational Analysis

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Molecular geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like lithium 3-aminobenzoate, which has a rotatable aminobenzoate group, conformational analysis is crucial. This involves exploring different possible conformations (spatial arrangements of atoms) to identify the most stable conformer(s). Computational methods, particularly DFT, are extensively used for this purpose. chemrevlett.com By systematically rotating bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out, revealing the global and local energy minima corresponding to the most stable and metastable conformations, respectively.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. Computational methods provide several descriptors that help in this analysis.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO AnalysisFrontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small HOMO-LUMO gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting its reactive behavior.

Table 1: Key Quantum Chemical Descriptors Derived from FMO Theory

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Electronegativity (χ) -½ (ELUMO + EHOMO) Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) ½ (ELUMO - EHOMO) Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

Molecular Electrostatic Potential (MEP) MappingMolecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.nih.govAn MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the amino group, identifying these as the primary sites for interaction with electrophiles or the lithium cation. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms. This visual representation provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. nih.gov

Electron Density Distribution and Atomic Charge Analysis

The electron density distribution in a molecule describes the probability of finding an electron in a specific region of space. In this compound, this distribution is fundamental to understanding its chemical behavior, polarity, and reactivity. The coordination of the lithium ion (Li⁺) to the carboxylate group (-COO⁻) and potentially the amino group (-NH₂) of the 3-aminobenzoate anion significantly perturbs the electron density of the entire molecule compared to the free acid or anion.

Theoretical calculations, typically using Density Functional Theory (DFT), can model this distribution. The electron density would be highest around the most electronegative atoms—oxygen and nitrogen—and would be drawn from the aromatic ring and the lithium atom.

A significant positive charge on the lithium atom, though less than the formal +1 charge, indicating a degree of covalent character in the Li-O bonds.

High negative charges on the oxygen atoms of the carboxylate group, which are the primary sites of interaction with the lithium ion.

A negative charge on the nitrogen atom of the amino group.

A complex distribution of small positive and negative charges across the carbon and hydrogen atoms of the benzene (B151609) ring, reflecting the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylate group, as modulated by lithium coordination.

Spectroscopic studies on a series of alkali metal 3-aminobenzoates, including the lithium salt, have shown that the electronic charge distribution in the aromatic ring is perturbed by the substituent groups. researchgate.net

Dipole Moments and Polarization Studies

Computational modeling can predict the magnitude and direction of this dipole moment. The vector would likely originate from the vicinity of the lithium ion and point towards the center of the negative charge on the carboxylate oxygen atoms.

Polarization studies would examine how the electron cloud of the molecule is distorted in the presence of an external electric field or by the strong internal field created by the ions themselves. The lithium ion, with its high charge density, is a strong polarizing agent. It distorts the electron cloud of the 3-aminobenzoate anion, particularly the electron-rich carboxylate group and the aromatic π-system. This polarization is crucial for understanding the molecule's interaction with solvents and other molecules.

Intermolecular Interactions Characterization

Lithium Bonding and Other Non-Covalent Interactions

The primary interaction governing the structure of this compound is the lithium bond . This refers to the coordination of the lithium ion to the oxygen atoms of the carboxylate group. This interaction is predominantly electrostatic (ionic) in nature but can possess a degree of covalent character. The strength and nature of this bond dictate the geometry of the salt's crystal lattice or its solvated structure in solution.

Besides the principal lithium-oxygen bond, other non-covalent interactions are critical for stabilizing the three-dimensional structure of the compound in the solid state. These include:

Hydrogen Bonding : The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···O bonds with the carboxylate oxygen atoms of neighboring molecules.

π-π Stacking : The aromatic rings of adjacent 3-aminobenzoate moieties can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and the nature of atomic interactions. science.govresearchgate.net

A QTAIM analysis of this compound would involve locating critical points in the electron density.

Bond Critical Points (BCPs) found between atoms indicate the presence of a chemical bond path. The properties of the electron density at these points are particularly revealing.

For the Li-O interactions, the Laplacian of the electron density (∇²ρ) at the BCP would likely be positive, and the electron density (ρ) itself would be relatively low. This is characteristic of a closed-shell interaction , typical of ionic bonds, hydrogen bonds, and other non-covalent contacts.

For the C-C, C-N, and C-H bonds within the 3-aminobenzoate moiety, ∇²ρ would be negative, indicating a shared-shell interaction , which is characteristic of covalent bonds.

This analysis provides a rigorous, quantitative description of the bonding, confirming the ionic nature of the lithium bond while describing the covalent framework of the organic anion.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the calculated molecular wave function into a set of localized orbitals that align with intuitive chemical concepts of bonds, lone pairs, and atomic orbitals. This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects.

For this compound, an NBO analysis would provide detailed insights into:

Donor-Acceptor Interactions : It can identify interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the donation of electron density from the lone pairs of the carboxylate oxygen atoms to antibonding orbitals associated with the lithium ion. The stabilization energy (E⁽²⁾) associated with this charge transfer quantifies the strength of the interaction.

Hyperconjugation : NBO analysis reveals delocalization of electrons within the 3-aminobenzoate anion. For instance, it can quantify the donation of electron density from the nitrogen lone pair into the π* antibonding orbitals of the aromatic ring, as well as delocalization within the carboxylate group itself. These interactions are crucial for understanding the electronic communication between the different functional groups.

The table below illustrates the type of data an NBO analysis provides, using hypothetical interactions for this compound.

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP (O1)LP* (Li)ValueIonic Interaction/Charge Transfer
LP (N)π* (C-C)ringValueResonance/Hyperconjugation
π (C-C)ringπ* (C-O)carbonylValueConjugation

Aromaticity Indices and Their Modulation by Lithium Coordination

The aromaticity of the benzene ring in 3-aminobenzoate is a key feature, contributing to its stability. Aromaticity can be quantified using various computational indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, or Nucleus-Independent Chemical Shift (NICS), which is based on magnetic shielding.

Coordination of the lithium ion to the carboxylate group influences the electronic structure of the entire anion, which in turn can modulate the aromaticity of the ring. The carboxylate group is electron-withdrawing, and its interaction with Li⁺ enhances this effect. This increased electron withdrawal can slightly decrease the electron density within the π-system of the ring, potentially leading to a small reduction in its aromaticity.

A computational study would quantify this change. For example, NICS values are typically calculated at the center of the ring (NICS(0)) and above it (NICS(1)). A more negative NICS value indicates stronger aromaticity. One would expect the NICS(0) value for this compound to be slightly less negative than that of the free 3-aminobenzoate anion, signifying a minor decrease in aromatic character upon lithium coordination.

Theoretical Prediction and Comparison of Spectroscopic Properties (IR, Raman, NMR)

While direct computational studies on the spectroscopic properties of this compound are not extensively available, significant insights can be drawn from theoretical and experimental studies on its parent molecule, 3-aminobenzoic acid. Density Functional Theory (DFT) calculations are commonly employed to predict vibrational and magnetic resonance spectra.

A study on the three isomers of aminobenzoic acid utilized DFT (specifically the B3LYP method) to calculate the theoretical FT-IR, FT-Raman, and NMR spectra. researchgate.net The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

For 3-aminobenzoic acid, the vibrational spectra are characterized by modes originating from the amino group (-NH₂), the carboxyl group (-COOH), and the benzene ring. Key vibrational bands include the N-H stretching vibrations of the amino group, the O-H and C=O stretching of the carboxyl group, and various C-C stretching and C-H bending modes of the aromatic ring. researchgate.net The position of the amino group in the meta position influences the electronic structure and, consequently, the vibrational frequencies compared to the ortho- and para-isomers. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. A linear correlation between the computationally predicted and experimentally measured chemical shifts is often observed, validating the accuracy of the theoretical approach. researchgate.net

The table below presents a comparison of selected experimental and calculated vibrational frequencies for 3-aminobenzoic acid, which serves as a foundational model for its lithium salt.

Vibrational ModeExperimental IR Wavenumber (cm⁻¹)Calculated IR Wavenumber (cm⁻¹) (Scaled)Experimental Raman Wavenumber (cm⁻¹)Assignment
ν(N-H) asym34803500-Asymmetric NH₂ stretching
ν(N-H) sym33803395-Symmetric NH₂ stretching
ν(C=O)169517001690Carbonyl stretching
δ(NH₂)162516301625NH₂ scissoring
Ring ν(C-C)159015951590Aromatic C-C stretching

Data derived from studies on 3-aminobenzoic acid. researchgate.net

Computational Materials Design and Property Prediction

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. uni-bayreuth.de For aminobenzoates, these interactions primarily include hydrogen bonding, π–π stacking, and electrostatic interactions.

A study on the self-assembly of meta-aminobenzoate (3-aminobenzoate) on a Cu(110) surface revealed that the primary mechanism for the formation of molecular structures is intermolecular hydrogen bonding. acs.org Specifically, hydrogen bonds form between the amino group of one molecule and the carboxylate group of an adjacent molecule. This interaction is directional and leads to the formation of well-defined chain-like structures, even at low surface coverages. acs.org

Theoretical frameworks used to understand these phenomena include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds and non-covalent interactions.

Non-Covalent Interaction (NCI) analysis: This computational tool helps to visualize and identify weak interactions in real space based on the electron density and its derivatives.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not identified, the technique is widely applied to understand the dynamic behavior of lithium salts in various environments.

An MD simulation for this compound would involve:

Force Field Parameterization: A classical force field would be developed or chosen to accurately describe the inter- and intramolecular forces, including bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

System Setup: A simulation box would be constructed containing multiple this compound molecules, and potentially solvent molecules, to represent the system of interest (e.g., a crystal or a solution).

Simulation Run: The simulation would solve Newton's equations of motion for the system, allowing the positions and velocities of all atoms to be tracked over a specific period, yielding a trajectory of the system's dynamic evolution.

Solution Phase Behavior and Ionic Interactions

Ion Pairing and Ionic Association Phenomena in Solution

In solution, the lithium cation (Li⁺) and the 3-aminobenzoate (B8586502) anion (C₇H₆NO₂⁻) can exist as free, solvated ions or as associated species known as ion pairs. The formation of ion pairs is an equilibrium process influenced by factors such as solvent dielectric constant, temperature, and concentration.

Lithium salts, in general, have a strong tendency to form ion pairs due to the high charge density of the lithium cation. osti.gov The association can be classified into different types, including contact ion pairs (CIPs), where the ions are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the cation and anion. Spectroscopic techniques, such as infrared (IR) spectroscopy, can provide insights into these phenomena by probing the vibrational modes of the carboxylate group, which are sensitive to the ionic environment. nih.gov For instance, the characteristic stretching frequencies of the COO⁻ group in the 3-aminobenzoate anion would be expected to shift upon coordination to the lithium ion.

Table 1: Expected Trends in Ion Pairing for Lithium 3-aminobenzoate
Solvent PropertyEffect on Ion PairingRationale
Decreasing Dielectric ConstantIncreasesReduced ability of the solvent to shield electrostatic attraction between ions.
Increasing ConcentrationIncreasesHigher probability of cation-anion encounters.
Increasing TemperatureVariableCan either increase or decrease depending on the thermodynamics of the association process (enthalpy and entropy changes).

Solvation Studies and Influence of Solvent Polarity/Donicity on Coordination

The solvation of this compound involves the interaction of both the lithium cation and the 3-aminobenzoate anion with solvent molecules. The small size and high charge density of the Li⁺ ion lead to strong interactions with solvent molecules, forming a well-defined primary solvation shell. The nature of this solvation is highly dependent on the solvent's properties, particularly its polarity and donicity (donor number).

Solvents with high donicity, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), are effective at solvating the lithium cation through coordination with their lone pair electrons. In contrast, protic solvents like water or alcohols can solvate both the cation and the anion through ion-dipole interactions and hydrogen bonding with the carboxylate and amino groups of the 3-aminobenzoate anion. The coordination number of the lithium ion, typically ranging from 4 to 6, is also influenced by the steric bulk of the solvent molecules.

Table 2: Influence of Solvent Properties on the Solvation of this compound
SolventPolarity/DonicityExpected Predominant SpeciesPrimary Solvation Interaction
WaterHigh Polarity, ProticSolvated free ionsIon-dipole and hydrogen bonding
Dimethyl Sulfoxide (DMSO)High Polarity, High DonicitySolvated free ionsCoordination of Li⁺ with sulfoxide oxygen
Tetrahydrofuran (B95107) (THF)Low Polarity, Moderate DonicityContact Ion Pairs (CIPs) and Solvent-Separated Ion Pairs (SSIPs)Coordination of Li⁺ with ether oxygen
TolueneNonpolarAggregatesWeak ion-dipole and cation-π interactions

Investigation of Solution-Phase Speciation (e.g., Formation of Triple Cations)

At higher concentrations of lithium salts in low-polarity solvents, the formation of higher-order ionic aggregates, such as triple ions (e.g., [Li₂(C₇H₆NO₂)⁺] or [(C₇H₆NO₂)₂Li⁻]), can occur. These species are formed by the association of a neutral ion pair with an additional cation or anion. The formation of triple ions can significantly affect the solution's conductivity, as these larger, charged species contribute to charge transport.

The existence of such species can be investigated using precise conductivity measurements over a wide concentration range. A minimum in the plot of molar conductivity versus the square root of concentration is often indicative of triple ion formation. Spectroscopic methods, such as NMR, can also provide evidence for the formation of these higher aggregates by detecting changes in the chemical environment of the lithium nucleus or the protons on the 3-aminobenzoate anion. While direct evidence for triple cation formation in this compound solutions is not documented, it is a plausible phenomenon in solvents with low dielectric constants, consistent with the general behavior of lithium salts. nih.gov

Advanced Applications in Materials Science

Applications in Energy Storage Materials (Lithium-Ion Batteries)

Organic electrode materials are gaining significant attention for the next generation of lithium-ion batteries due to their structural diversity, potential for high theoretical capacity, and reliance on abundant elements. mdpi.comnih.gov Within this class, organic carboxylates have been explored as promising anode materials. While specific research on lithium 3-aminobenzoate (B8586502) is not extensively documented in the literature, the behavior of analogous aromatic carboxylates provides insight into its potential.

Organic molecules with redox-active functional groups, such as carbonyls, are capable of reversibly reacting with lithium ions, making them suitable for energy storage. nih.gov Aromatic carboxylates, in particular, have been investigated as anode materials. For instance, dilithium (B8592608) terephthalate (B1205515) (Li₂C₈H₄O₄), the salt of a benzene (B151609) dicarboxylic acid, can react with two additional lithium ions, delivering a reversible capacity of 300 mAh g⁻¹. nih.gov Similarly, dilithium phthalate (B1215562), an isomer, has also been reported as a high-capacity anode material, demonstrating a four-electron reaction. researchgate.net

Understanding the mechanisms of lithium ion transport is critical for designing high-performance battery materials. researchgate.net Density Functional Theory (DFT) is a powerful computational tool used to predict the behavior of lithium ions within an electrode's structure, including adsorption energies, diffusion pathways, and the associated energy barriers. chemrevlett.comnih.gov Such studies have been applied to various potential anode materials, from graphene to silicon quantum dots, to evaluate their ion mobility and storage capacity. unair.ac.idchemrevlett.com

The practical performance of any electrode material is determined by its cycling stability, rate capability, and the nature of the solid-electrolyte interphase (SEI) that forms on its surface. nih.gov For organic anodes, a significant challenge is often their solubility in common liquid electrolytes, which can lead to rapid capacity fading. mdpi.com

Interfacial engineering strategies, such as applying protective coatings or developing novel electrolyte formulations, are crucial for enhancing the stability and lifespan of organic electrodes. nih.gov The electrochemical performance of related organic carboxylate anodes has been shown to be promising. For example, dilithium phthalate (Li₂PA) has demonstrated a high specific capacity of 674 mAh g⁻¹ with 91.7% capacity retention after 125 cycles. researchgate.net Lithium terephthalate has also shown enhanced thermal stability compared to conventional graphite (B72142) anodes. nih.gov

For lithium 3-aminobenzoate, its electrochemical characteristics and interfacial behavior would need to be experimentally determined. Studies would be required to assess its cycling performance, coulombic efficiency, and the chemical composition of the SEI layer formed during battery operation.

Applications in Functional Polymers and Copolymers Involving Aminobenzoates

3-Aminobenzoic acid is a valuable monomer for the synthesis of functional polymers and copolymers. The resulting polymers, containing both carboxylic acid (or carboxylate) and amine functionalities, possess unique properties, including electrical conductivity and the ability to coordinate with metal ions.

Poly(3-aminobenzoic acid) can be synthesized via chemical oxidative polymerization of the monomer using an initiator such as ammonium (B1175870) persulfate. researchgate.net The electrical conductivity of these homopolymers and their copolymers with aniline (B41778) has been investigated. Copolymers of 3-aminobenzoic acid and aniline have been synthesized and characterized, with studies showing the successful incorporation of both monomer units into the polymer backbone. researchgate.netresearchgate.net The properties of these copolymers, including solubility and conductivity, can be tuned by varying the ratio of the monomers. The electrical conductivity for such polymers has been reported in the range of 10⁻³ to 10⁻¹⁰ S cm⁻¹. researchgate.net These materials are part of the broader class of conducting polymers, which have applications in sensors, antistatic coatings, and electronic devices.

Nonlinear Optical (NLO) Properties of Aminobenzoate Derivatives

Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for applications in optoelectronics, including frequency conversion and optical switching. nasc.ac.inmdpi.com Organic molecules featuring an electron donor group and an electron acceptor group connected by a π-conjugated system often exhibit significant NLO responses.

Aminobenzoate derivatives are excellent candidates for NLO materials, as the amino group (-NH₂) acts as an electron donor and the carboxyl group (-COOH) or its salt acts as an electron acceptor. This intramolecular charge transfer character can lead to a large second-order hyperpolarizability (β), a key measure of a molecule's NLO activity. nasc.ac.in The generation of a new light frequency that is double that of the incident light, a phenomenon known as second-harmonic generation (SHG), is a key application of NLO materials. wikipedia.org

Studies on compounds derived from aminobenzoic acid, particularly the 4-amino isomer, have demonstrated significant NLO properties. For example, the organic salt quinolinium 4-aminobenzoate (B8803810) has been shown to have an SHG efficiency that is 90% that of the standard NLO material potassium dihydrogen phosphate (B84403) (KDP). nasc.ac.in Computational studies using DFT are often employed to support experimental findings and calculate NLO parameters. researchgate.net The results for several aminobenzoate derivatives highlight their potential as promising materials for NLO applications.

Table 1: Nonlinear Optical (NLO) Properties of Selected Aminobenzoate Derivatives
CompoundMeasurement/CalculationKey Finding/ValueReference
Quinolinium 4-aminobenzoate (ABAQ)Second-Harmonic Generation (SHG) Efficiency90% that of KDP nasc.ac.in
2-amino 4-picolinium p-aminobenzoateThird-Order Susceptibility (χ⁽³⁾)4.42 × 10⁻⁶ esu researchgate.net
para-Aminobenzoic acid doped PMMA filmNonlinear Absorption Coefficient (β)67 × 10⁻² cm/W researchgate.net

Comparative and Analogous Studies

Comparative Structural and Spectroscopic Analysis with Lithium 2-Aminobenzoate (B8764639) and Lithium 4-Aminobenzoate (B8803810)

The structural and spectroscopic characteristics of lithium aminobenzoates are significantly influenced by the position of the amino group on the benzene (B151609) ring (ortho, meta, or para). This positioning dictates the electronic interactions between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylate group (-COO⁻), leading to distinct spectral signatures.

Spectroscopic Analysis:

Vibrational spectroscopy (FT-IR and FT-Raman) reveals key differences between the isomers. The primary distinction lies in the frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. For lithium 4-aminobenzoate, these bands are observed in the regions of 1506-1534 cm⁻¹ (νₐₛ COO⁻) and 1383-1424 cm⁻¹ (νₛ COO⁻). nih.gov In the case of the alkali metal 3-aminobenzoates, the νₐₛ(COO⁻) and νₛ(COO⁻) bands are found around 1550-1570 cm⁻¹ and 1387-1410 cm⁻¹, respectively. researchgate.net The separation between these two wavenumbers (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group with the lithium ion.

Nuclear Magnetic Resonance (NMR) spectroscopy also highlights the isomeric differences. The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are altered by the position of the amino substituent. nih.gov For lithium 4-aminobenzoate, the proton chemical shifts are influenced by the direct resonance effect between the para-positioned amino and carboxylate groups. researchgate.net In lithium 3-aminobenzoate (B8586502), where this direct resonance is absent, the chemical shifts are governed primarily by inductive effects. nih.gov

Interactive Data Table: Comparative Vibrational Frequencies (cm⁻¹) for Lithium Aminobenzoate Isomers

Vibrational ModeLithium 2-Aminobenzoate (Anthranilate)Lithium 3-AminobenzoateLithium 4-Aminobenzoate
νₐₛ(COO⁻)~1580 - 1600~1551 - 1562~1597 - 1604
νₛ(COO⁻)~1400 - 1420~1387 - 1399~1421 - 1424
ν(C-N)~1240 - 1260~1307 - 1308~1307 - 1308
δ(NH₂)~1610 - 1630Not specified~1601 - 1623

Note: Data for 2-aminobenzoate is estimated based on trends in related compounds and parent acid data, as direct lithium salt data is less available in cited literature. Data for 3- and 4-aminobenzoates are compiled from studies on their alkali metal salts. nih.govresearchgate.netresearchgate.netresearchgate.net

Structural Analysis:

Examination of Trends Across the Alkali Metal Series (Li, Na, K, Rb, Cs) of 3-Aminobenzoates

A systematic study of 3-aminobenzoate salts with the full series of alkali metals (Li, Na, K, Rb, Cs) reveals predictable trends in their spectroscopic properties, which correlate with the fundamental properties of the metal cations. nih.gov

As one moves down the group from Lithium to Cesium, the ionic radius increases, while the electronegativity and ionic potential (charge-to-radius ratio) decrease. These changes in the cation properties systematically influence the electronic system of the 3-aminobenzoate anion. nih.govquora.com

Vibrational and NMR Spectroscopy Trends:

In the FT-IR and FT-Raman spectra of alkali metal 3-aminobenzoates, characteristic shifts in the wavenumbers of vibrational bands are observed. A good correlation has been found between the wavenumbers of certain bands and the ionic potential, electronegativity, atomic mass, and affinity of the metal cation. nih.gov For instance, the frequencies of the carboxylate group's stretching vibrations shift as the cation changes, reflecting the varying strength of the ionic bond between the cation and the carboxylate oxygen atoms.

Similarly, ¹H and ¹³C NMR spectra show characteristic chemical shifts for the protons and carbons along the alkali metal series. nih.gov Although the differences can be small, a general trend is observed where the chemical shifts of protons move to smaller values (upfield shift) as the size of the cation increases from Li to Cs. researchgate.net This is attributed to the decreasing polarizing power of the larger cations, which results in a slight increase in electron density on the aromatic ring.

Interactive Data Table: Correlation of Cation Properties with Spectroscopic Shifts for Alkali Metal 3-Aminobenzoates

Alkali MetalIonic Radius (pm)Electronegativity (Pauling)Ionic Potential (q/r)νₐₛ(COO⁻) IR (cm⁻¹)¹³C Chemical Shift (C-COO⁻) (ppm)
Li 760.981.321552~174.6
Na 1020.930.981558Not specified
K 1380.820.721556Not specified
Rb 1520.820.661570Not specified
Cs 1670.790.601551Not specified

Source: Data compiled from multiple spectroscopic studies. nih.govresearchgate.net

These trends demonstrate that the alkali metal cation is not merely a passive counter-ion but actively influences the electronic structure and, consequently, the chemical and physical properties of the 3-aminobenzoate salt.

Influence of Substituent Effects on the Chemical and Structural Features of Aminobenzoates

The chemical and structural characteristics of aminobenzoates are fundamentally governed by the interplay of two primary electronic mechanisms: the inductive effect and the resonance (or mesomeric) effect. rsc.org The relative positions of the amino (-NH₂) and carboxylate (-COO⁻) groups on the benzene ring determine the extent to which these effects operate, leading to significant differences among the ortho, meta, and para isomers.

Inductive vs. Resonance Effects:

Resonance Effect (+R): This effect involves the delocalization of pi (π) electrons across the conjugated system of the benzene ring. chemistrysteps.com The lone pair of electrons on the nitrogen atom of the -NH₂ group can be donated into the ring, making it a powerful electron-donating group by resonance (+R effect). Conversely, the carboxylate group is electron-withdrawing by resonance (-R effect).

Isomer-Specific Effects:

Para-Aminobenzoate (4-aminobenzoate): In this isomer, the amino and carboxylate groups are in direct conjugation. The strong electron-donating resonance effect (+R) of the amino group can delocalize electrons throughout the ring and onto the carboxylate group. rsc.org This extensive delocalization significantly influences the bond lengths, charge distribution, and reactivity of the molecule.

Ortho-Aminobenzoate (2-aminobenzoate): Similar to the para isomer, the ortho position allows for direct resonance interaction between the two functional groups. rsc.org However, the proximity of the groups introduces steric hindrance (the ortho effect), which can disrupt the planarity of the molecule and inhibit resonance to some degree. stackexchange.com This steric strain, combined with the potential for intramolecular hydrogen bonding, gives the ortho isomer unique properties.

Meta-Aminobenzoate (3-aminobenzoate): In the meta position, the amino group is not in direct conjugation with the carboxylate group. quora.com Therefore, the electron-donating resonance effect of the amino group does not extend to the carboxylate group. rsc.org The electronic properties at the carboxylate site are primarily influenced by the weaker, distance-dependent inductive effect of the amino group. This lack of resonance stabilization makes the electronic communication between the two functional groups less efficient compared to the ortho and para isomers.

These substituent effects are critical in determining a wide range of properties, including the acidity of the parent aminobenzoic acids, the stability of the corresponding salts, and their interaction with other molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Lithium 3-aminobenzoate, and how do reaction parameters influence product purity and yield?

  • Methodological Answer : Synthesis typically involves reacting 3-aminobenzoic acid with lithium hydroxide or carbonate in a polar solvent (e.g., water or ethanol). Key parameters include molar ratios (1:1 for stoichiometric control), solvent choice (water for higher solubility, ethanol for slower crystallization), and temperature (60–80°C to accelerate reaction kinetics). Post-synthesis, purity is assessed via thin-layer chromatography (TLC) and NMR spectroscopy to detect unreacted precursors. Yield optimization requires iterative adjustments to solvent evaporation rates and recrystallization conditions .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., COO⁻ stretching at ~1600 cm⁻¹, NH₂ bending at ~1550 cm⁻¹). Compare with spectra of free 3-aminobenzoic acid to confirm deprotonation.
  • XRD : Single-crystal X-ray diffraction resolves the coordination geometry between lithium ions and the carboxylate/amine groups. Use Rietveld refinement for polycrystalline samples.
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O) confirm ligand integrity and lithium coordination-induced shifts. Reference spectral libraries for validation .

Q. What are the recommended procedures for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation. Conduct stability tests under varying humidity (20–80% RH) and temperature (4–25°C) to establish shelf-life. Refer to hazard profiles of analogous benzoates (e.g., ammonium benzoate) for risk mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Design a systematic solubility study using standardized solvents (e.g., DMSO, DMF, water) under controlled temperatures (25–80°C). Employ gravimetric analysis (mass loss after filtration) or UV-Vis spectroscopy (calibration curve for concentration). Account for impurities via HPLC and control solvent purity (e.g., anhydrous vs. hydrated forms). Statistical tools like ANOVA can identify outliers in conflicting datasets .

Q. What experimental design considerations are critical when investigating the thermal decomposition mechanisms of this compound using thermogravimetric analysis (TGA)?

  • Methodological Answer :

  • Atmosphere : Compare inert (N₂) vs. oxidative (air) conditions to differentiate pyrolysis pathways.
  • Heating Rate : Use slow rates (2–5°C/min) to resolve overlapping decomposition steps.
  • Complementary Techniques : Pair TGA with differential scanning calorimetry (DSC) for enthalpy changes and mass spectrometry (MS) for evolved gases (e.g., CO₂, NH₃).
  • Sample Preparation : Ensure uniform particle size (<100 µm) to avoid thermal lag artifacts .

Q. What strategies can be employed to validate the proposed coordination modes between lithium ions and the 3-aminobenzoate ligand in different crystalline phases?

  • Methodological Answer :

  • XAFS Spectroscopy : Extended X-ray absorption fine structure (EXAFS) quantifies Li–O/N bond distances and coordination numbers.
  • Computational Modeling : Density functional theory (DFT) simulations predict stable coordination geometries (monodentate vs. bidentate). Validate against experimental XRD data.
  • Comparative Analysis : Cross-reference with structurally characterized lithium carboxylates (e.g., lithium benzoate) to identify trends in ligand binding .

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